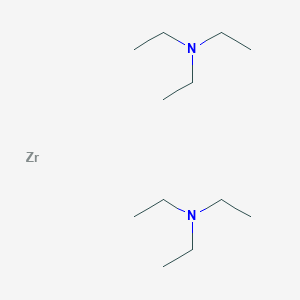
N,N-diethylethanamine;zirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylethanamine;zirconium: is a compound that combines the properties of an organic amine, N,N-diethylethanamine, with zirconium, a transition metal. N,N-diethylethanamine is a tertiary amine, characterized by the presence of two ethyl groups attached to the nitrogen atom. Zirconium, on the other hand, is known for its high resistance to corrosion and its applications in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia or primary amines with ethyl halides. For instance, diethylamine can be synthesized by reacting ammonia with ethyl chloride under controlled conditions. The reaction is as follows:
NH3+2C2H5Cl→N,N-diethylethanamine+2HCl
For the preparation of zirconium compounds, zirconium alkoxides are often used as precursors. These can be hydrolyzed to form zirconium oxides or other zirconium-based materials. The sol-gel process is a common method for synthesizing zirconium compounds, where zirconium alkoxide is hydrolyzed in the presence of water and an alcohol.
Industrial Production Methods
Industrial production of zirconium compounds often involves the extraction of zirconium from zircon (ZrSiO4) ore. The ore is processed through a series of steps including crushing, grinding, and chemical treatment to produce zirconium oxide or zirconium metal. The sol-gel method is also employed on an industrial scale to produce high-purity zirconium compounds.
化学反応の分析
Types of Reactions
N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form ethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Zirconium compounds, on the other hand, are known for their stability and resistance to corrosion. They can undergo reactions such as:
Hydrolysis: Zirconium alkoxides can be hydrolyzed to form zirconium oxides.
Complexation: Zirconium can form complexes with various ligands, enhancing its applications in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like ethyl chloride (C2H5Cl) are commonly used.
Major Products
Oxidation: N,N-diethylacetamide.
Reduction: Ethylamine.
Substitution: Various substituted amines depending on the halide used.
科学的研究の応用
Chemistry
N,N-diethylethanamine is used as a base in organic synthesis, particularly in the formation of amides and esters. Zirconium compounds are widely used as catalysts in organic reactions, including hydrogenation and polymerization.
Biology and Medicine
Zirconium-based materials are used in medical implants due to their biocompatibility and resistance to corrosion. N,N-diethylethanamine derivatives are explored for their potential pharmacological activities.
Industry
Zirconium compounds are used in the production of ceramics, refractories, and pigments. N,N-diethylethanamine is used in the manufacture of rubber and plastics.
作用機序
The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Zirconium compounds, particularly zirconium oxides, act as catalysts by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
類似化合物との比較
Similar Compounds
N,N-dimethylethanamine: Similar in structure but with methyl groups instead of ethyl groups.
N-ethylethanamine: A secondary amine with one ethyl group.
Triethylamine: A tertiary amine with three ethyl groups.
Uniqueness
N,N-diethylethanamine is unique due to its specific structure, which provides distinct reactivity and properties compared to other amines. Zirconium compounds are unique in their high resistance to corrosion and their ability to form stable complexes, making them valuable in various industrial applications.
特性
CAS番号 |
116693-82-4 |
|---|---|
分子式 |
C12H30N2Zr |
分子量 |
293.60 g/mol |
IUPAC名 |
N,N-diethylethanamine;zirconium |
InChI |
InChI=1S/2C6H15N.Zr/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChIキー |
PDGRDCAOJJXRGO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.CCN(CC)CC.[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















